4-Ethylthiophene-3-carboxylic acid

Organic Synthesis Process Chemistry Yield Optimization

4-Ethylthiophene-3-carboxylic acid (CAS 334918-15-9, C7H8O2S, MW 156.2 g/mol) is a substituted thiophene-3-carboxylic acid featuring an ethyl group at the 4-position. It is primarily supplied as a white to off-white solid with a typical purity specification of ≥95%, and it serves as a versatile carboxylic acid-bearing heterocycle for constructing more complex molecules.

Molecular Formula C7H8O2S
Molecular Weight 156.2 g/mol
CAS No. 334918-15-9
Cat. No. B3051397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylthiophene-3-carboxylic acid
CAS334918-15-9
Molecular FormulaC7H8O2S
Molecular Weight156.2 g/mol
Structural Identifiers
SMILESCCC1=CSC=C1C(=O)O
InChIInChI=1S/C7H8O2S/c1-2-5-3-10-4-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9)
InChIKeyFBHHSDUHWIDOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylthiophene-3-carboxylic Acid (CAS 334918-15-9): A Core Heterocyclic Building Block for Medicinal Chemistry and Organic Synthesis


4-Ethylthiophene-3-carboxylic acid (CAS 334918-15-9, C7H8O2S, MW 156.2 g/mol) is a substituted thiophene-3-carboxylic acid featuring an ethyl group at the 4-position . It is primarily supplied as a white to off-white solid with a typical purity specification of ≥95%, and it serves as a versatile carboxylic acid-bearing heterocycle for constructing more complex molecules . The compound is characterized by a melting point of 77-79 °C and a computed logP (XLogP3) of approximately 1.9–2.0, which are key parameters distinguishing it from closely related analogs [1].

Why In-Class Substitution of 4-Ethylthiophene-3-carboxylic Acid Is Not Feasible


Direct substitution of 4-ethylthiophene-3-carboxylic acid with its 4-methyl or unsubstituted analogs is problematic due to significant differences in key physicochemical properties. The presence of the 4-ethyl group drastically lowers the melting point (77-79 °C) compared to the 4-methyl (136-138 °C) and unsubstituted (137-141 °C) congeners [1]. This lower melting point is critical for applications requiring solubility in non-polar solvents or for melt-processing [1]. Furthermore, the synthetic accessibility differs markedly: the target compound is obtained in only 14% yield via a specific one-pot cycloaddition/hydrolysis sequence, whereas a 4,5-dimethyl analog is produced in 74% yield under similar conditions [2]. These quantifiable disparities underscore that generic replacement without experimental validation would compromise synthetic reproducibility and downstream material performance.

Quantitative Differentiation of 4-Ethylthiophene-3-carboxylic Acid from Closest Analogs


Synthetic Yield Comparison: 14% vs. 74% for Dimethyl Analog

In a standardized one-pot cycloaddition/hydrolysis sequence, 4-ethylthiophene-3-carboxylic acid (10b) is obtained in only 14% overall yield from 1-bromo-2-butanone, whereas the 4,5-dimethyl analog (2b) is produced in 74% yield from 3-chloro-2-butanone under analogous conditions [1]. This nearly 5.3-fold yield discrepancy highlights the inherent synthetic challenge posed by the 4-ethyl substitution pattern.

Organic Synthesis Process Chemistry Yield Optimization

Melting Point Differentiation: 77-79 °C vs. >135 °C for 4-Methyl and Unsubstituted Analogs

4-Ethylthiophene-3-carboxylic acid exhibits a melting point of 77-79 °C [1], which is substantially lower than that of 4-methylthiophene-3-carboxylic acid (136-138 °C) and unsubstituted thiophene-3-carboxylic acid (137-141 °C) . The ethyl group introduces conformational flexibility and reduces crystal lattice energy, resulting in a melting point depression of approximately 58-62 °C relative to the methyl and hydrogen substituents.

Physicochemical Characterization Solid-State Properties Solubility

Lipophilicity (logP) Enhancement: 2.008 vs. 1.848 (4-Methyl) and 1.649 (Unsubstituted)

The computed logP (XLogP3) for 4-ethylthiophene-3-carboxylic acid is 1.9–2.008 , which is higher than that of 4-methylthiophene-3-carboxylic acid (logP ≈ 1.848) [1] and thiophene-3-carboxylic acid (logP ≈ 1.649) [2]. Each additional methylene unit contributes approximately +0.2 to the logP value, consistent with the incremental increase in hydrophobic surface area.

Medicinal Chemistry Drug Design ADME Prediction

Structural and Regioisomeric Distinction from 4-Ethylthiophene-2-carboxylic Acid

4-Ethylthiophene-3-carboxylic acid (carboxyl at C3) is a distinct regioisomer from 4-ethylthiophene-2-carboxylic acid (carboxyl at C2). The melting point of the 2-carboxylic acid regioisomer is reported as 94-96 °C or 100 °C depending on the source [1], compared to 77-79 °C for the 3-carboxylic acid target. This ~15-23 °C melting point difference and the altered position of the reactive carboxyl group directly impact both purification behavior and downstream coupling chemistry.

Regioselectivity Synthetic Intermediate Functional Group Positioning

Class-Level Application: Thiophene-3-carboxylic Acid Scaffolds in Drug Discovery

Thiophene-3-carboxylic acids have been identified as a privileged scaffold for the inhibition of D-amino acid oxidase (DAO) and as key intermediates in the development of ANO1 inhibitors. SAR studies indicate that small alkyl substituents at the 4-position are well-tolerated and can modulate potency [1][2]. While direct quantitative data for 4-ethylthiophene-3-carboxylic acid is not yet reported, its structural alignment with these pharmacophores suggests potential utility as a building block for analog generation. Notably, the 4-arylthiophene-3-carboxylic acid derivative DFBTA exhibits an IC50 of 24 nM against ANO1 .

Drug Discovery Pharmacology Scaffold Hopping

Procurement-Centric Application Scenarios for 4-Ethylthiophene-3-carboxylic Acid


Synthesis of Lipophilic Thiophene-Based Drug Candidates

Given its elevated logP (2.008) relative to methyl and unsubstituted analogs , 4-ethylthiophene-3-carboxylic acid is particularly suited for constructing analogs requiring improved membrane permeability. Researchers optimizing ADME properties in lead series can leverage this building block to incrementally adjust lipophilicity without introducing larger, more complex substituents.

Development of Thiophene-Containing Polymers or Materials

The low melting point (77-79 °C) [1] makes this compound amenable to melt-processing or solution-phase polymerization. It can serve as a monomer or end-cap for conjugated polymers where ethyl substitution tunes solubility and solid-state packing, distinct from the higher-melting methyl and unsubstituted versions.

Methodology Development for Regioselective Functionalization

The specific 3-carboxylic acid, 4-ethyl substitution pattern provides a well-defined model system for developing or validating new synthetic methods (e.g., directed C-H functionalization, decarboxylative cross-coupling). The moderate synthetic yield (14%) [1] underscores the need for improved routes, making this compound a valuable benchmark substrate for process chemistry innovation.

Preparation of Analogs for DAO or ANO1 Inhibitor SAR Studies

Building on the established activity of thiophene-3-carboxylic acid scaffolds [2][3], this compound enables exploration of 4-alkyl substituent effects. Procurement supports the systematic variation of the 4-position in medicinal chemistry campaigns targeting DAO, ANO1, or other emerging thiophene-binding targets.

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